molecular formula C32H22BrN B14201048 N-([1,1'-Biphenyl]-4-yl)-7-bromo-N-phenylphenanthren-2-amine CAS No. 923020-72-8

N-([1,1'-Biphenyl]-4-yl)-7-bromo-N-phenylphenanthren-2-amine

Cat. No.: B14201048
CAS No.: 923020-72-8
M. Wt: 500.4 g/mol
InChI Key: YINHECNZWNNNDM-UHFFFAOYSA-N
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Description

N-([1,1’-Biphenyl]-4-yl)-7-bromo-N-phenylphenanthren-2-amine is an organic compound that features a complex structure with multiple aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([1,1’-Biphenyl]-4-yl)-7-bromo-N-phenylphenanthren-2-amine typically involves multi-step organic reactions. One common method includes the bromination of phenanthrene followed by coupling reactions with biphenyl and phenylamine derivatives. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dichloromethane or toluene. The reactions are usually carried out under inert atmospheres to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-([1,1’-Biphenyl]-4-yl)-7-bromo-N-phenylphenanthren-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove bromine atoms or reduce other functional groups.

    Substitution: Halogen atoms like bromine can be substituted with other groups such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenanthrenequinone derivatives, while reduction could produce dehalogenated biphenyl compounds.

Scientific Research Applications

N-([1,1’-Biphenyl]-4-yl)-7-bromo-N-phenylphenanthren-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound can be used in studies related to molecular interactions and binding affinities.

    Industry: It can be used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism by which N-([1,1’-Biphenyl]-4-yl)-7-bromo-N-phenylphenanthren-2-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s aromatic structure allows it to engage in π-π interactions and hydrogen bonding, which can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Biphenyl: A simpler aromatic compound with two connected phenyl rings.

    Phenanthrene: A polycyclic aromatic hydrocarbon with three fused benzene rings.

    N-Phenylphenanthren-2-amine: A related compound without the bromine and biphenyl substituents.

Uniqueness

N-([1,1’-Biphenyl]-4-yl)-7-bromo-N-phenylphenanthren-2-amine is unique due to its combination of multiple aromatic rings and the presence of a bromine atom. This structure imparts distinct chemical properties, such as enhanced stability and specific reactivity patterns, making it valuable for various applications in research and industry.

Properties

CAS No.

923020-72-8

Molecular Formula

C32H22BrN

Molecular Weight

500.4 g/mol

IUPAC Name

7-bromo-N-phenyl-N-(4-phenylphenyl)phenanthren-2-amine

InChI

InChI=1S/C32H22BrN/c33-27-15-19-31-25(21-27)11-12-26-22-30(18-20-32(26)31)34(28-9-5-2-6-10-28)29-16-13-24(14-17-29)23-7-3-1-4-8-23/h1-22H

InChI Key

YINHECNZWNNNDM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC5=C(C=C4)C6=C(C=C5)C=C(C=C6)Br

Origin of Product

United States

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